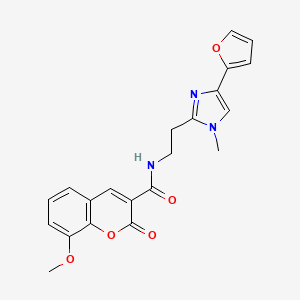

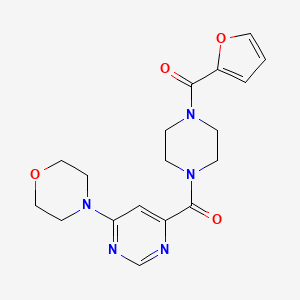

N-(3-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The furan and pyrazole rings are likely to be planar due to the presence of conjugated pi electrons. The propionyl group is likely to be in a linear configuration, while the phenyl ring is planar. The sulfonamide group could adopt a variety of conformations depending on the specific conditions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The pyrazole ring could participate in nucleophilic substitution reactions. The propionyl group could undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble. The compound’s melting point, boiling point, and other physical properties would depend on the specific intermolecular interactions present .Applications De Recherche Scientifique

Anticancer and Anti-HCV Activities

A series of novel derivatives related to the compound have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, certain derivatives exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Fluorescent Probe for Glutathione Detection

A novel fluorescent probe based on the pyrazoline structure has been designed and synthesized for the highly sensitive and selective detection of glutathione among biological thiols in aqueous media. This probe's application extends to fluorescent imaging of cellular glutathione and detecting glutathione in calf serum, highlighting its utility in biological and medical research (Sheng-Qing Wang et al., 2013).

Electrophilic Cyanation for Benzonitriles Synthesis

A novel method for the electrophilic cyanation of aryl and heteroaryl bromides, using N-cyano-N-phenyl-p-methylbenzenesulfonamide, has been developed for the synthesis of various benzonitriles. This process is efficient for electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, demonstrating its applicability in pharmaceutical intermediates synthesis (P. Anbarasan et al., 2011).

HIF-1 Pathway Inhibition and Anti-cancer Agent

Research on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, has shown potential to antagonize tumor growth in animal models of cancer. The study of structure-activity relationships among analogs of this compound provides insights into chemical modifications that could improve its pharmacological properties for cancer therapy development (J. Mun et al., 2012).

Orientations Futures

The compound could potentially be studied for its biological activity, given the presence of functional groups that are often found in biologically active compounds. Further studies could also explore its physical and chemical properties, and how these properties could be manipulated to optimize its activity .

Mécanisme D'action

Furan Derivatives

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in a number of distinct disease areas .

Pyrazole Derivatives

The compound also contains a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-3-23(27)26-21(22-8-5-13-30-22)15-20(24-26)17-6-4-7-18(14-17)25-31(28,29)19-11-9-16(2)10-12-19/h4-14,21,25H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVVKDPBSDCVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxooxazolidin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2952970.png)

![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylmethoxyethanone](/img/structure/B2952972.png)

![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)